
N-(4-Ethoxybenzyl)-2-isopropoxyaniline
Descripción general
Descripción
“N-(4-Ethoxybenzyl)-2-isopropoxyaniline” is a complex organic compound. Based on its name, it likely contains an aniline group (a benzene ring attached to an amino group), an ethoxybenzyl group, and an isopropoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the aniline group, the ethoxybenzyl group, and the isopropoxy group. The exact synthesis process would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The aniline group would consist of a benzene ring attached to an amino group, the ethoxybenzyl group would consist of a benzene ring attached to an ethoxy group, and the isopropoxy group would consist of a propyl group attached to an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be complex and depend on the specific conditions and reactants used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Liquid Crystalline Properties
N-(4-Ethoxybenzyl)-2-isopropoxyaniline and its related compounds have been extensively studied for their liquid crystalline properties. For instance, the molecular and crystal structure of similar benzylideneaniline compounds like N-(4-n-butyloxybenzylidene)-4′-ethylaniline and N-(4-n-heptyloxybenzylidene)-4′-hexylaniline have been investigated, revealing their triclinic crystal system and significant structural details relevant to liquid crystalline behaviors (Thyen, Heineman, & Zugenmaier, 1994). Similarly, other studies on benzylideneaniline compounds have shown properties such as single stage weight loss and melting points, which are important for understanding their phase transitions in liquid crystal states (Subashini et al., 2021).
Photochromism and Thermochromism
Certain derivatives of this compound exhibit interesting photochromic and thermochromic properties. For example, N-(2-hydroxy-4-methoxybenzylidene)-4-nitroaniline displays color changes upon heating, which are attributed to changes in molecular structure as indicated by vibrational spectra (Takase et al., 1993). This property can be potentially useful in developing materials that respond to temperature or light.
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their potential applications. Studies have detailed the synthesis process, growth, and characterization of benzylideneaniline compounds, providing insights into their structural properties and potential applications (Sastry et al., 2016).
Applications in Chemosensors
Compounds related to this compound have been used in developing chemosensors, particularly for detecting ions like cyanide. This application is based on the color change of the solutions of these compounds in the presence of specific ions, which can be crucial for environmental monitoring and safety applications (Heying et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-20-16-11-9-15(10-12-16)13-19-17-7-5-6-8-18(17)21-14(2)3/h5-12,14,19H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMHCOZUZOZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




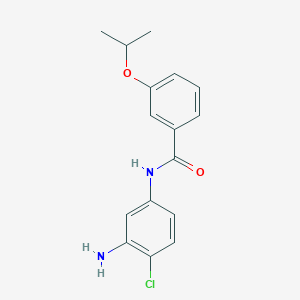
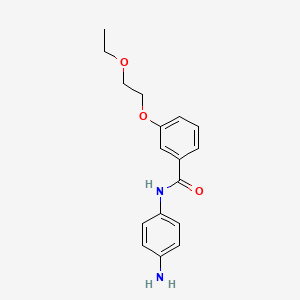
![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)

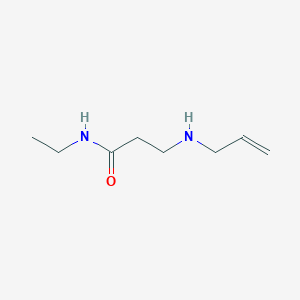

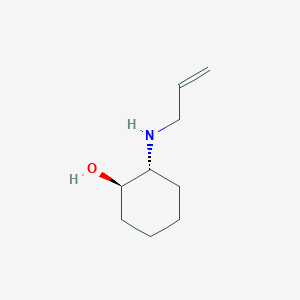

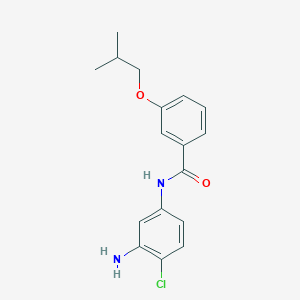
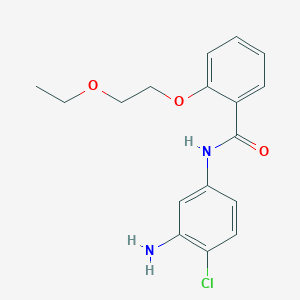
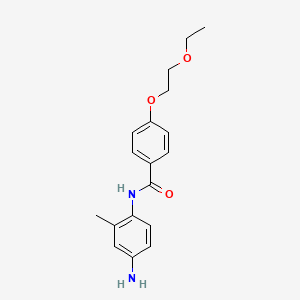

![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)